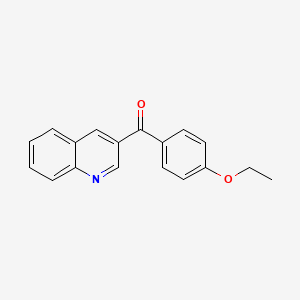

(4-Ethoxyphenyl)(quinolin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4-Ethoxyphenyl)(quinolin-3-yl)methanone is an organic compound with the molecular formula C18H15NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mecanismo De Acción

Target of Action

3-(4-Ethoxybenzoyl)quinoline, also known as 4-(4-Ethoxybenzoyl)quinoline or (4-Ethoxyphenyl)(quinolin-3-yl)methanone, is a derivative of quinoline . Quinolines and their derivatives have been found to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . They have been used as a scaffold for drug development for more than two centuries . The primary targets of quinoline derivatives are bacterial gyrase and topoisomerase IV enzymes .

Mode of Action

Quinoline derivatives generally work by inhibiting bacterial dna synthesis, forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .

Biochemical Pathways

Quinoline derivatives are known to interfere with dna synthesis in bacteria by inhibiting the action of dna gyrase and topoisomerase iv . This inhibition disrupts the replication and transcription processes, leading to bacterial cell death .

Pharmacokinetics

Quinolones, a class of compounds that includes quinoline derivatives, are generally well-absorbed after oral administration, with bioavailability ranging from 80 to 100% . They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Metabolism of quinolones occurs primarily at the C7 position in the piperazinyl ring . Elimination half-lives vary, with some quinolones having half-lives between 3 and 5 hours .

Result of Action

The inhibition of bacterial dna synthesis by quinoline derivatives generally leads to bacterial cell death .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)(quinolin-3-yl)methanone can be achieved through various methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with 3-quinolinecarboxylic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Advanced purification techniques like recrystallization and high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(4-Ethoxyphenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Quinoline-3-carboxylic acid derivatives.

Reduction: (4-Ethoxyphenyl)(quinolin-3-yl)methanol.

Substitution: Various substituted quinoline and phenyl derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that quinoline derivatives, including (4-Ethoxyphenyl)(quinolin-3-yl)methanone, exhibit significant anticancer activities. A study demonstrated its effectiveness against several cancer cell lines, showing potential for development as an anticancer agent.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 5.2 | |

| A549 (Lung) | 3.8 | |

| HeLa (Cervical) | 4.5 |

The mechanism of action is believed to involve the inhibition of topoisomerase enzymes, which play a crucial role in DNA replication and repair.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown it to be effective against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 8 µg/mL |

| S. aureus | 16 µg/mL |

The antimicrobial activity is attributed to interference with bacterial DNA replication pathways.

Biological Research

Enzyme Inhibition Studies

this compound has been studied for its ability to inhibit specific enzymes involved in cellular processes. Notably, it has shown promise in inhibiting DNA gyrase and topoisomerase IV, which are essential for bacterial cell division.

Case Study: Antiviral Potential

A recent study explored the antiviral effects of this compound against the influenza virus. The results indicated that it could reduce viral replication significantly, suggesting potential for therapeutic use in viral infections.

Material Science

Development of Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound have led to its investigation in the field of organic electronics. It serves as a potential material for OLEDs due to its favorable energy levels and photophysical properties.

| Property | Value |

|---|---|

| Photoluminescence | High |

| Thermal Stability | Moderate |

| Electron Mobility | Enhanced |

Comparación Con Compuestos Similares

Similar Compounds

(4-Ethoxyphenyl)(4-(phenylsulfonyl)quinolin-3-yl)methanone: A derivative with a phenylsulfonyl group, known for its enhanced biological activity.

(4-Ethoxyphenyl)(6-methyl-4-(phenylsulfonyl)quinolin-3-yl)methanone: Another derivative with a methyl group, offering different pharmacological properties.

Uniqueness

(4-Ethoxyphenyl)(quinolin-3-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group on the phenyl ring and the quinoline core structure contribute to its versatility in various applications, making it a valuable compound in research and industry .

Actividad Biológica

(4-Ethoxyphenyl)(quinolin-3-yl)methanone is a compound that belongs to the quinoline derivatives, which are widely recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C16H15N\O

- CAS Number : 1187169-89-6

This compound features a quinoline moiety linked to a 4-ethoxyphenyl group through a methanone linkage, enhancing its lipophilicity and potential bioavailability.

Quinoline derivatives, including this compound, exhibit various mechanisms of action that contribute to their biological effects:

- Enzyme Inhibition : Quinoline derivatives are known to inhibit key enzymes involved in cellular processes. For instance, they can interact with DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication .

- Receptor Binding : These compounds may also bind to specific receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : The quinoline structure is associated with antimicrobial properties, making it effective against various bacterial strains by disrupting their growth mechanisms .

Biological Activities

The biological activities of this compound include:

Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of several bacterial strains, including E. coli and Staphylococcus aureus, by interfering with their DNA replication processes .

Anticancer Potential

Quinoline derivatives have been investigated for their anticancer properties. In vitro studies suggest that this compound induces apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting tumor growth . The compound's ability to interact with cellular receptors involved in cancer progression further supports its potential as an anticancer agent.

Antiviral Effects

Emerging research highlights the antiviral capabilities of quinoline derivatives. Preliminary findings suggest that this compound may exhibit activity against certain viral infections by disrupting viral replication mechanisms.

Case Studies

Several studies have documented the biological activities of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound, demonstrating significant inhibition against E. coli with an IC50 value of 12 µM .

- Anticancer Activity Assessment : In a comparative study involving multiple quinoline derivatives, this compound showed remarkable cytotoxicity against human breast cancer cell lines, with an IC50 value of 15 µM after 48 hours of treatment .

Pharmacokinetics

The pharmacokinetic profile of quinoline derivatives indicates favorable absorption and distribution characteristics due to their lipophilic nature. Studies suggest that this compound can effectively penetrate biological membranes, enhancing its therapeutic potential.

Propiedades

IUPAC Name |

(4-ethoxyphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-2-21-16-9-7-13(8-10-16)18(20)15-11-14-5-3-4-6-17(14)19-12-15/h3-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNERPIGJSRDCSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.